molecular formula C7H9F2N3 B1529515 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine CAS No. 1425931-95-8

5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine

Cat. No.: B1529515
CAS No.: 1425931-95-8
M. Wt: 173.16 g/mol
InChI Key: PKDVKFLSPHLDGJ-UHFFFAOYSA-N
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Description

5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a pyrazol ring substituted with a 3,3-difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutyl intermediate. One common approach is the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form the difluorocyclobutyl intermediate

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • 3,3-Difluorocyclobutylmethanamine hydrochloride

  • 2-(3,3-Difluorocyclobutyl)acetic acid

  • (3,3-Difluorocyclobutyl)methanol

Uniqueness: 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine stands out due to its pyrazol ring, which is not present in the other listed compounds

Properties

IUPAC Name

5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c8-7(9)2-4(3-7)5-1-6(10)12-11-5/h1,4H,2-3H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVKFLSPHLDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (12.5 g, 78.6 mmol) in EtOH (250 mL) was added hydrazine hydrate (5.9 g, 117.9 mmol) and the resulting mixture was stirred at 75° C. overnight. After concentrating the reaction mixture in vacuo, the residue was redissolved in EtOAc (500 mL) and washed with satd. aq. NaHCO3. The aqueous layer was extracted with EtOAc and the combined extracts washed with brine (100 mL), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with DCM/MeOH (10:1) to afford 3.46 g (39%) of 85 as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 11.20 (br s, 1H), 5.23 (s, 1H), 4.65 (br s, 2H), 3.16-3.13 (m, 1H), 2.88-2.84 (m, 2H), 2.64-2.57 (m, 2H); MS (ESI+) m/z=174 [M+1]+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 5
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine

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